![molecular formula C12H12N6OS B4330001 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B4330001.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1H-tetrazol-1-yl)acetamide
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1H-tetrazol-1-yl)acetamide, commonly known as TAT, is a chemical compound that has gained significant attention in the field of scientific research. TAT is a tetrazole derivative that has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of TAT is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. TAT has been shown to inhibit the activity of protein kinase C (PKC) and to activate the extracellular signal-regulated kinase (ERK) pathway. TAT has also been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cell survival.
Biochemical and Physiological Effects:
TAT has been shown to exhibit various biochemical and physiological effects. TAT has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). TAT has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the advantages of using TAT in lab experiments is its ability to cross the blood-brain barrier. This makes TAT a potential candidate for the treatment of neurological disorders. However, one of the limitations of using TAT in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on TAT. One area of research is the development of TAT analogs with improved solubility and bioavailability. Another area of research is the identification of the specific signaling pathways that are modulated by TAT. This could lead to the development of more targeted therapies for neurological disorders and cancer.
Conclusion:
In conclusion, TAT is a chemical compound that has gained significant attention in the field of scientific research. TAT has been studied for its potential use in the treatment of neurological disorders and cancer. The mechanism of action of TAT is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. TAT has several advantages and limitations for lab experiments, and there are several future directions for research on TAT.
Scientific Research Applications
TAT has been extensively studied for its potential use in various scientific research applications. One of the primary applications of TAT is in the field of neuroscience. TAT has been shown to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
TAT has also been studied for its potential use in cancer treatment. Studies have shown that TAT has anti-tumor activity and can induce apoptosis in cancer cells. TAT has been studied in various types of cancer, including breast cancer, lung cancer, and leukemia.
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(tetrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6OS/c13-5-9-8-3-1-2-4-10(8)20-12(9)15-11(19)6-18-7-14-16-17-18/h7H,1-4,6H2,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGOAMSOLQTSEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C=NN=N3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-tetrazol-1-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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